3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
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Overview
Description
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) is an organic compound with the molecular formula C13H12O6 and a molecular weight of 264.237 g/mol . This compound is known for its unique structure, which includes two pyran-2-one rings connected by a methylene bridge. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge between the two pyran-2-one rings. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) include quinones, dihydropyran derivatives, and substituted pyran-2-ones . These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methylene bridge provides structural stability, allowing the compound to interact with enzymes and receptors in a specific manner . These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one).
2H-Pyran-2-one: A structurally similar compound with different substituents.
6-Methyloxan-2-one: Another related compound with a similar core structure.
Uniqueness
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its methylene bridge connecting two pyran-2-one rings, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and provides versatility in synthetic applications .
Properties
CAS No. |
60045-30-9 |
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Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C13H12O6/c1-6-3-10(14)8(12(16)18-6)5-9-11(15)4-7(2)19-13(9)17/h3-4,14-15H,5H2,1-2H3 |
InChI Key |
DVLLGHPCJPEUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC2=C(C=C(OC2=O)C)O)O |
Origin of Product |
United States |
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